molecular formula C12H13ClFN3OS B1680683 RO-41-1049 hydrochloride CAS No. 127917-66-2

RO-41-1049 hydrochloride

Katalognummer: B1680683
CAS-Nummer: 127917-66-2
Molekulargewicht: 301.77 g/mol
InChI-Schlüssel: RRNSPXUFTKJIEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ro 41-1049 hydrochloride is a selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Developed as part of a novel class of MAO inhibitors derived from moclobemide, it exhibits high specificity for MAO-A over MAO-B, minimizing off-target effects . Key properties include:

  • Molecular formula: C₁₂H₁₃ClFN₃OS
  • Molecular weight: 301.77 g/mol
  • CAS numbers: Conflicting reports exist, with sources citing either 127917-66-2 or 127500-84-9 .
  • Bioactivity: Inhibits MAO-A with Kd values of 16.5 nM and 64.4 nM, demonstrating dose-dependent modulation of dopamine metabolism in vivo .
  • Applications: Primarily used in preclinical research to study Parkinson’s disease, behavioral sensitization, and neurotransmitter dynamics .

Eigenschaften

IUPAC Name

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNSPXUFTKJIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127917-66-2
Record name RO-41-1049 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127917662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-41-1049 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z49HUF4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Die Synthese von Ro 41-1049 Hydrochlorid umfasst mehrere Schritte:

Analyse Chemischer Reaktionen

Ro 41-1049 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen:

    Oxidation und Reduktion: Als reversibler Inhibitor kann es an Redoxreaktionen teilnehmen, insbesondere an solchen, die das Monoaminoxidase-Enzym betreffen.

    Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Aminoethyl- und Fluorphenylgruppen.

    Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel für Redoxreaktionen und Nucleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Ro 41-1049 Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Ro 41-1049 Hydrochlorid entfaltet seine Wirkung durch die selektive Inhibition der Monoaminoxidase-A. Diese Inhibition verhindert den Abbau von Monoamin-Neurotransmittern wie Dopamin und Serotonin, was zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn führt. Die molekularen Ziele umfassen das aktive Zentrum der Monoaminoxidase-A, an dem die Verbindung bindet und deren Aktivität hemmt .

Wirkmechanismus

Ro 41-1049 hydrochloride exerts its effects by selectively inhibiting monoamine oxidase-A. This inhibition prevents the breakdown of monoamine neurotransmitters, such as dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. The molecular targets include the active site of monoamine oxidase-A, where the compound binds and inhibits its activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Ro 41-1049 hydrochloride with other MAO inhibitors and related compounds:

Compound MAO Selectivity Reversibility Key Values Molecular Weight (g/mol) Clinical Status Key Findings
Ro 41-1049 hydrochloride MAO-A Reversible Kd = 16.5/64.4 nM 301.77 Preclinical research only Increases dopamine levels in rats; no sigma/imidazoline site interference .
Rasagiline mesylate MAO-B Irreversible IC₅₀ = 4.43 nM (MAO-B) 267.32 Approved for Parkinson’s Neuroprotective effects; no dietary tyramine restrictions due to MAO-B selectivity .
Ro 16-6491 MAO-B Reversible N/A 267.32 Research tool Used alongside Ro 41-1049 to study dual MAO-A/B inhibition effects .
Moclobemide MAO-A Reversible IC₅₀ = 3–10 µM 268.74 Clinically approved (depression) Precursor to Ro 41-1049; shorter half-life and lower potency than newer analogs .
Lazabemide MAO-B Reversible N/A 242.70 Discontinued clinical trials Combined with Ro 41-1049, synergistically increases extracellular norepinephrine .

Key Comparative Insights:

Selectivity and Mechanism :

  • Ro 41-1049’s MAO-A selectivity contrasts with Rasagiline’s MAO-B inhibition, making them complementary in studying neurotransmitter pathways .
  • Unlike irreversible inhibitors (e.g., Rasagiline), Ro 41-1049’s reversibility allows transient enzyme inhibition, reducing risks of long-term side effects .

Functional Outcomes: In rats, Ro 41-1049 (20 mg/kg) increased dopamine levels by 200% while reducing metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) . Comparatively, MAO-B inhibitors like Rasagiline preferentially modulate dopamine catabolism in glial cells .

Clinical and Research Utility :

  • Ro 41-1049 remains a research tool due to its specificity and lack of clinical development , whereas Rasagiline and Moclobemide have transitioned to clinical use .
  • Its absence of interaction with sigma/imidazoline receptors distinguishes it from older MAO inhibitors, enabling cleaner mechanistic studies .

Research Implications and Limitations

While Ro 41-1049 hydrochloride is invaluable for elucidating MAO-A’s role in neurobiology, its preclinical status limits direct therapeutic application. Discrepancies in reported CAS numbers (127917-66-2 vs. 127500-84-9) warrant clarification for accurate compound identification . Further studies exploring its synergy with MAO-B inhibitors or dopamine agonists could advance treatments for neurodegenerative and psychiatric disorders.

Biologische Aktivität

Ro 41-1049 hydrochloride, chemically known as N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide hydrochloride, is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Below, we delve into the biological activity of Ro 41-1049, including binding characteristics, pharmacodynamics, and relevant case studies.

Binding Characteristics

Ro 41-1049 exhibits high affinity for MAO-A, with binding characteristics that have been extensively studied. Key findings include:

  • Binding Affinity : The dissociation constant (KdK_d) for Ro 41-1049 in human frontal cortex membranes is approximately 16.5 nM, indicating strong binding affinity . In comparison, the maximum binding capacity (BmaxB_{max}) was determined to be around 2.6 pmol/mg of protein in the frontal cortex .
  • Reversibility : The binding of Ro 41-1049 is reversible, with a dissociation half-life of about 35 minutes at physiological temperature (37°C) .
  • Competition Studies : In competitive binding assays, Ro 41-1049 effectively inhibited the binding of other known MAO-A inhibitors, demonstrating its selective action against MAO-A compared to MAO-B .

Pharmacodynamics

The pharmacological profile of Ro 41-1049 reveals its significant impact on neurotransmitter levels:

  • Effects on Neurotransmitters : In vivo studies using microdialysis techniques have shown that administration of Ro 41-1049 significantly increases extracellular levels of norepinephrine and serotonin in the medial prefrontal cortex (mPFC) of rats. The compound's action was potentiated when combined with lazabemide, a selective MAO-B inhibitor, leading to enhanced antidepressant effects through increased beta-phenylethylamine levels .
  • Mechanism of Action : The inhibition mechanism involves the formation of a reversible adduct between Ro 41-1049 and MAO-A. This interaction modifies essential protein domains critical for enzyme activity, thereby inhibiting monoamine degradation .

Case Studies and Research Findings

Several key studies have highlighted the biological activity and therapeutic potential of Ro 41-1049:

  • Quantitative Enzyme Radioautography : A study utilized tritiated Ro 41-1049 to map the distribution and density of MAO-A in rat brain sections. Results indicated that Ro 41-1049 binds selectively to MAO-A with a high affinity, confirming its utility as a radioligand for studying MAO distribution in various tissues .
  • Chronic Treatment Effects : Chronic administration of Ro 41-1049 did not significantly alter the density of norepinephrine uptake sites in the cerebral cortex, suggesting that while it effectively inhibits MAO-A activity, it does not lead to compensatory changes in receptor density over time .
  • Comparative Studies : Comparative analyses with other MAO inhibitors revealed that Ro 41-1049 has a distinct profile concerning its selectivity and potency against MAO-A compared to non-selective inhibitors like clorgyline. This selectivity may offer advantages in minimizing side effects associated with broader MAO inhibition .

Summary Table

ParameterValue
Chemical NameN-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide hydrochloride
Target EnzymeMonoamine Oxidase A (MAO-A)
Binding Affinity (KdK_d)16.5 nM
Maximum Binding Capacity (BmaxB_{max})2.6 pmol/mg protein
ReversibilityYes
Dissociation Half-life~35 minutes

Q & A

Q. Methodological Guidance

  • Storage : Store lyophilized powder at -20°C (stable for 2 years); reconstituted DMSO solutions (-80°C) degrade within 1 year .
  • Solubility : Use sonication for dissolving in DMSO (32 mg/mL) or water (25 mg/mL) to avoid precipitation .
  • Safety : Follow OSHA guidelines for carcinogen handling (e.g., gloves, eye protection) and dispose of waste via approved facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RO-41-1049 hydrochloride
Reactant of Route 2
Reactant of Route 2
RO-41-1049 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.